molecular formula C15H22O2 B14300150 3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one CAS No. 114626-96-9

3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one

Cat. No.: B14300150
CAS No.: 114626-96-9
M. Wt: 234.33 g/mol
InChI Key: RYYPGZDUHDUHEO-UHFFFAOYSA-N
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Description

3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one is a complex organic compound with a unique structure that includes multiple fused rings and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring system and the introduction of the oxirane group through epoxidation reactions. Specific reagents and conditions can vary, but common steps may include:

    Cyclization: Formation of the fused ring system using cyclization reactions, often catalyzed by acids or bases.

    Epoxidation: Introduction of the oxirane group using peracids or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one can undergo various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the oxirane group, where nucleophiles can attack and open the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.

Scientific Research Applications

3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one involves its interaction with molecular targets through its oxirane group. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno[4,5-b]furan: Another complex organic compound with a similar fused ring structure.

    Decahydrospiro[furan-2(3H),5’-[4,7]methano[5H]indene]:

Uniqueness

3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one is unique due to its specific combination of fused rings and the presence of an oxirane group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

114626-96-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,7,11,11-tetramethyl-6-oxatetracyclo[7.3.0.02,5.05,7]dodecan-8-one

InChI

InChI=1S/C15H22O2/c1-12(2)7-9-10(8-12)13(3)5-6-15(13)14(4,17-15)11(9)16/h9-10H,5-8H2,1-4H3

InChI Key

RYYPGZDUHDUHEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(C1)C3(CCC34C(C2=O)(O4)C)C)C

Origin of Product

United States

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